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Abstract
Arbidol (Umifenovir) is a broad-spectrum antiviral agent with a unique mechanism of action that

has been a cornerstone of influenza treatment and prophylaxis in Russia and China for

decades. This technical guide provides an in-depth overview of the discovery, development,

and core scientific principles of Arbidol. It covers the historical context of its synthesis, its

primary antiviral mechanism of fusion inhibition, preclinical and clinical efficacy data,

immunomodulatory effects, and detailed experimental protocols for key assays. This document

is intended to serve as a comprehensive resource for researchers and professionals in the field

of antiviral drug development.

Discovery and Developmental History
Arbidol was first synthesized in 1973 at the S. Ordzhonikidze All-Union Scientific-Research

Institute for Pharmaceutical Chemistry in the Soviet Union.[1] The invention is credited to a

team of Russian scientists led by Robert Nikolaevich Glushkov.[1] The drug was developed as

part of a state-sponsored program to create novel antiviral agents.

Following its initial synthesis, Arbidol underwent extensive preclinical and clinical evaluation. It

was first marketed in Russia in 1993 for the prophylaxis and treatment of influenza A and B
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virus infections.[2][3] Subsequently, its use was expanded to include other acute respiratory

viral infections. In 2006, Arbidol was approved for use in China.[4]

The development of Arbidol was a collaborative effort involving several Russian research

institutions, including the Research Institute of Influenza, the Central Research Institute of

Epidemiology, and the I.I. Mechnikov Research Institute of Vaccines and Sera.

Chemical Synthesis
The core of Arbidol's structure is a substituted indole ring. The most common and well-

established synthetic route is based on the Nenitzescu indole synthesis, first reported by Costin

Nenițescu in 1929.[1] This reaction involves the condensation of a benzoquinone with a β-

aminocrotonic ester.

A widely cited pathway for Arbidol synthesis begins with the reaction of ethyl acetoacetate and

methylamine to form an enaminone. This intermediate then undergoes a Nenitzescu

condensation with 1,4-benzoquinone.[5] The resulting indole core is then subjected to a series

of functional group modifications, including O-acylation, N-alkylation, bromination, a thiophenol

reaction, and a Mannich reaction to introduce the dimethylaminomethyl group, followed by

acidification to yield Arbidol hydrochloride.[5][6] The overall yield for this multi-step synthesis is

reported to be in the range of 10% to 22.9%.[6]
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Arbidol Synthesis Workflow
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A generalized workflow for the synthesis of Arbidol Hydrochloride.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 16 Tech Support

https://www.benchchem.com/product/b194253?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Antiviral Action: Fusion Inhibition
Arbidol's primary mechanism of action is the inhibition of viral entry into host cells by preventing

the fusion of the viral envelope with the host cell membrane.[7] This is particularly effective

against enveloped viruses like influenza.

The key target of Arbidol in influenza virus is the hemagglutinin (HA) glycoprotein, which is

responsible for both binding to sialic acid receptors on the host cell and mediating membrane

fusion upon endocytosis and acidification of the endosome.[8]

X-ray crystallography studies have revealed that Arbidol binds to a conserved hydrophobic

cavity at the interface of the HA protomers in the stem region.[2][9] This binding stabilizes the

prefusion conformation of HA, acting as a "molecular glue."[9] By doing so, Arbidol prevents the

low pH-induced conformational changes necessary for the exposure of the fusion peptide and

the subsequent fusion of the viral and endosomal membranes.[8] This effectively traps the virus

in the endosome, preventing the release of its genetic material into the cytoplasm and halting

the infection cycle.
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Arbidol's Mechanism of Fusion Inhibition
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Mechanism of action of Arbidol in inhibiting viral entry.
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Preclinical Antiviral Activity
Arbidol has demonstrated broad-spectrum antiviral activity in vitro against a wide range of RNA

and DNA viruses. The following table summarizes the 50% inhibitory concentration (IC50) and

50% effective concentration (EC50) values for Arbidol against various viruses from published

studies.
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Virus
Family

Virus Strain Cell Line
IC50 / EC50
(µM)

Reference

Orthomyxoviri

dae
Influenza A

A/PR/8/34

(H1N1)
MDCK

2.7-13.8

µg/mL
[2]

Orthomyxoviri

dae
Influenza A

Pandemic

H1N1
MDCK 1.5-4.0 µg/mL [4]

Orthomyxoviri

dae
Influenza B

B/Shanghai/3

61/02
MDCK 2-8.5 µg/mL [4]

Paramyxoviri

dae

Respiratory

Syncytial

Virus (RSV)

- HEL
2.7-13.8

µg/mL
[2]

Picornavirida

e
Rhinovirus 14 HEL

2.7-13.8

µg/mL
[2]

Picornavirida

e
Coxsackie B3 - HEL

2.7-13.8

µg/mL
[2]

Adenoviridae Adenovirus 7 HEL >13.8 µg/mL* [2]

Flaviviridae
Zika Virus

(ZIKV)

MR766,

Paraiba_01
Vero 10.57 ± 0.74 [4]

Flaviviridae
West Nile

Virus (WNV)

Eg101, 13-

104
Vero

18.78 ± 0.21 -

19.16 ± 0.29
[4]

Flaviviridae

Tick-Borne

Encephalitis

Virus (TBEV)

Hypr Vero 18.67 ± 0.15 [4]

Coronavirida

e
HCoV-OC43 - Vero E6 9.0 ± 0.4 [4][10]

Coronavirida

e
HCoV-229E - Vero E6 10.0 ± 0.5 [4][10]

Coronavirida

e
SARS-CoV-2 Dubrovka Vero CCL81

15.37 ± 3.6 -

28.0 ± 1.0
[4][10]
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*Note: Original data in µg/mL. Conversion to µM is approximate as the exact molecular weight

used for calculation was not always specified.

Clinical Efficacy in Influenza
Numerous clinical trials, primarily conducted in Russia and China, have evaluated the efficacy

and safety of Arbidol for the treatment and prophylaxis of influenza. The ARBITR study, a

multicenter, double-blind, randomized, placebo-controlled trial, is a key example.
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Clinical Trial Population Intervention
Key Efficacy
Outcomes

Reference

ARBITR Study

(Preliminary

Results)

119 adults with

influenza

Arbidol (200 mg,

4x/day for 5

days) vs.

Placebo

- 23.8% of

Arbidol group

had symptom

resolution within

60 hours vs.

4.2% in placebo

group (p <

0.05).- Reduced

severity of

illness, catarrhal

symptoms, and

intoxication.-

Significantly

reduced viral

shedding on day

4 (25% in Arbidol

group vs. 53% in

placebo group, p

< 0.05).

[11]

Wang et al.,

2025

232 adults with

influenza-like

illness

Arbidol (200 mg,

3x/day for 5

days) vs.

Placebo

- Median

duration of

illness was 72.0

hours in the

Arbidol group vs.

96.0 hours in the

placebo group.

[1]

Multicenter,

Open-Label

Study

412 patients with

influenza-like

cases

Arbidol vs.

Oseltamivir

- No significant

difference in

mean time to

fever remission

(59.24 h for

Arbidol vs. 61.05

h for

Oseltamivir).- No

[7]
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significant

difference in

mean time to

symptom

remission (57.31

h for Arbidol vs.

62.02 h for

Oseltamivir).-

Fewer adverse

events reported

in the Arbidol

group.

Immunomodulatory Effects
In addition to its direct antiviral activity, Arbidol exhibits immunomodulatory properties.[7] These

effects contribute to its overall therapeutic benefit by enhancing the host's immune response to

viral infections.

The key immunomodulatory actions of Arbidol include:

Interferon Induction: Arbidol has been shown to induce the production of interferons (IFNs),

which are critical signaling proteins in the innate immune response to viruses.[6]

Phagocyte Activation: The drug enhances the phagocytic activity of macrophages, which are

essential for clearing viral particles and infected cells.[7][12]

Modulation of Lymphocyte Populations: In patients with compromised immunity, Arbidol

treatment has been associated with an improvement in immunological parameters, including

the counts of CD4+ and CD8+ T lymphocytes and B lymphocytes.[6]

The precise signaling pathways through which Arbidol exerts these effects are still under

investigation. However, it is plausible that Arbidol may trigger innate immune sensors, such as

Toll-like receptors (TLRs), leading to the activation of downstream signaling cascades that

involve adaptor proteins like MyD88 and transcription factors like IRF7, ultimately resulting in

the production of type I interferons.
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Plausible Interferon Induction Pathway for Arbidol
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A plausible signaling pathway for Arbidol-induced interferon production.
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Detailed Experimental Protocols
X-ray Crystallography of Arbidol-Hemagglutinin
Complex
This protocol is based on the methodology used to determine the crystal structure of Arbidol in

complex with influenza hemagglutinin.[1]

Objective: To elucidate the three-dimensional structure of the Arbidol-HA complex to

understand the molecular basis of inhibition.

Materials:

Purified recombinant hemagglutinin (e.g., from H3N2 or H7N9 strains)

Arbidol

Crystallization screening solutions (e.g., PEG 3350, ammonium sulfate)

Cryoprotectant (e.g., glycerol)

X-ray diffraction equipment

Procedure:

Protein Expression and Purification: Express recombinant HA in a suitable system (e.g.,

baculovirus-infected insect cells or mammalian cells). Purify the HA protein using affinity and

size-exclusion chromatography.

Crystallization: Concentrate the purified HA to approximately 10 mg/mL. Set up

crystallization screens using the sitting-drop vapor diffusion method. For H7 HA, typical

conditions are 17-20% (w/v) PEG 3350, 0.2 M ammonium acetate, pH 8.0, at 20°C. For H3

HA, typical conditions are 2.0 M ammonium sulfate, 100 mM sodium cacodylate, 200 mM

sodium chloride, pH 6.5, at 20°C.

Soaking: Once diffraction-quality crystals are obtained (typically within 3-7 days), soak them

in a solution containing Arbidol.
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Cryo-protection and Data Collection: Transfer the crystals to a cryoprotectant solution before

flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

Structure Determination: Process the diffraction data and solve the crystal structure using

molecular replacement and refine the model.

Hemagglutinin-Mediated Fusion Inhibition Assay (Lipid
Mixing Assay)
This protocol is a generalized method to assess the ability of Arbidol to inhibit HA-mediated

membrane fusion.[2]

Objective: To quantify the inhibition of viral membrane fusion with target liposomes by Arbidol.

Materials:

Purified influenza virus particles

Lipophilic fluorescent dye (e.g., octadecylrhodamine B chloride, R18)

Target liposomes (e.g., composed of phosphatidylcholine, cholesterol, and a fluorescent

label)

Arbidol

Fluorimeter

Acidic buffer

Procedure:

Virus Labeling: Label purified virus particles with a self-quenching concentration of a

lipophilic fluorescent dye (e.g., R18).

Reaction Setup: In a fluorescence cuvette, mix the dye-labeled virus with target liposomes.

Arbidol Incubation: Add Arbidol at various concentrations to the virus-liposome mixture and

incubate.
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Fusion Induction: Trigger fusion by adding an acidic buffer to lower the pH of the solution,

mimicking the endosomal environment.

Fluorescence Measurement: Monitor the increase in fluorescence intensity over time. The

dequenching of the fluorescent dye, which occurs upon its dilution into the target liposome

membrane during fusion, is a measure of lipid mixing.

Data Analysis: Calculate the percentage of fusion inhibition at different Arbidol concentrations

to determine the IC50 value.

Fusion Inhibition Assay Workflow

Label Virus with Self-Quenching Dye

Mix Labeled Virus, Liposomes, and Arbidol

Induce Fusion with Low pH

Measure Fluorescence Dequenching

Calculate % Inhibition and IC50

Click to download full resolution via product page

Experimental workflow for a fusion inhibition assay.

Conclusion
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Arbidol (Umifenovir) represents a significant achievement in antiviral drug discovery, with a long

history of clinical use and a well-characterized, unique mechanism of action. Its ability to inhibit

viral entry by stabilizing the prefusion conformation of hemagglutinin provides a durable target

for antiviral therapy. Furthermore, its immunomodulatory properties contribute to its overall

efficacy. This technical guide has provided a comprehensive overview of the discovery,

development, and scientific underpinnings of Arbidol, intended to serve as a valuable resource

for the scientific community engaged in the ongoing effort to combat viral diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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